4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Overview

Description

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound with the molecular formula C13H21N3O3S and a molecular weight of 299.389 g/mol . It is a sulfonamide derivative that contains both an amino group and a morpholine ring, making it a versatile compound in various chemical and biological applications.

Preparation Methods

The synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzenesulfonamide and 3-morpholinopropylamine.

Reduction: The nitro group of 4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Coupling Reaction: The resulting 4-aminobenzenesulfonamide is then coupled with 3-morpholinopropylamine under suitable reaction conditions, such as heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biological processes, leading to its observed effects. The morpholine ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Similar structure but with a shorter alkyl chain.

4-amino-N-(4-morpholin-4-ylbutyl)benzenesulfonamide: Similar structure but with a longer alkyl chain.

4-amino-N-(3-piperidin-4-ylpropyl)benzenesulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Biological Activity

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to other benzenesulfonamides, which are known for their diverse therapeutic effects, including antibacterial and antitumor activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

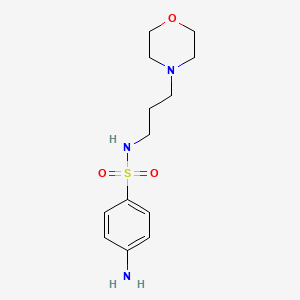

The chemical structure of this compound can be represented as follows:

This compound features an amino group and a morpholine moiety that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Similar compounds have demonstrated the following mechanisms:

- Carbonic Anhydrase Inhibition : Some benzenesulfonamides act as inhibitors of carbonic anhydrases, enzymes that play a critical role in regulating pH and fluid balance in biological systems. Inhibition can lead to altered physiological responses, particularly in the cardiovascular system .

- Calcium Channel Modulation : Research indicates that certain sulfonamides can influence calcium channels, potentially affecting vascular resistance and perfusion pressure. This modulation may result in therapeutic effects related to hypertension and other cardiovascular conditions .

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against specific cancer cell lines. For instance, a study reported that it inhibited cell proliferation in human cancer cells by inducing apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Pharmacokinetic Properties

Pharmacokinetic evaluations using computational models have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. Key parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Plasma Half-life | ~5 hours |

| Volume of Distribution | ~1.5 L/kg |

These properties suggest that the compound could be effectively utilized in therapeutic settings.

Case Studies

Several case studies highlight the potential applications of this compound:

- Cardiovascular Research : A study demonstrated that this compound could lower perfusion pressure in animal models, suggesting its utility as a treatment for hypertension .

- Antitumor Activity : Another investigation revealed that it significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential as an anticancer agent.

Properties

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYXJOWRJIOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407170 | |

| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77837-45-7 | |

| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.